![molecular formula C19H22N2O3 B3899291 N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B3899291.png)
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide
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Overview
Description
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of N-acylphenylalanine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to interact with the GABAergic system, which plays a crucial role in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, it has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the use of N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide in scientific research. One of the main areas of focus is the development of new therapeutic applications for the compound. It has been found to exhibit potential use in the treatment of neuropathic pain, anxiety, and depression. Another area of focus is the optimization of the synthesis method to increase the yield of the compound. This will enable researchers to obtain larger quantities of the compound for experiments. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitters and systems in the body.
Scientific Research Applications
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to exhibit various potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-6-8-16(9-7-15)21-19(23)18(22)20-12-14-4-10-17(24-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLRCROMEDYKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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